(2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a prop-2-enamide group attached to a 4-methylphenyl and a 4-sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-aminobenzenesulfonamide.
Formation of the Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with 4-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide group, converting it to a single bond and forming a saturated amide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of saturated amide derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Material Science: The compound is explored for its use in the development of novel materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in the body, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with signaling pathways involved in inflammation or cell proliferation, thereby exerting its effects.
Comparison with Similar Compounds
(2E)-3-(4-methylphenyl)-N-phenylprop-2-enamide: Lacks the sulfamoyl group, which may result in different biological activity.
(2E)-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide: Contains a chlorine substituent instead of a methyl group, potentially altering its reactivity and applications.
Uniqueness:
- The presence of both the 4-methylphenyl and 4-sulfamoylphenyl groups in (2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-2-4-13(5-3-12)6-11-16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-11H,1H3,(H,18,19)(H2,17,20,21)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLJBXBTGDTJR-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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